Picosulfate-d13 Sodium

描述

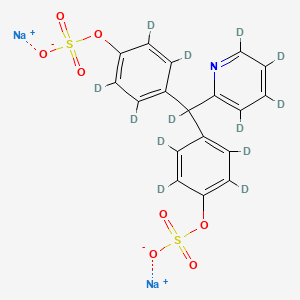

Structure

3D Structure of Parent

属性

分子式 |

C18H13NNa2O8S2 |

|---|---|

分子量 |

494.5 g/mol |

IUPAC 名称 |

disodium;[2,3,5,6-tetradeuterio-4-[deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)-(2,3,5,6-tetradeuterio-4-sulfonatooxyphenyl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,18D;; |

InChI 键 |

GOZDTZWAMGHLDY-BRPSIPCNSA-L |

手性 SMILES |

[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |

规范 SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |

产品来源 |

United States |

Synthetic Methodologies and Isotopic Enrichment

Precursor Compounds and Initial Synthetic Routes

The foundational structure of Picosulfate-d13 Sodium is the non-deuterated intermediate, 4,4'-(pyridin-2-ylmethylene)bisphenol. sigmaaldrich.comsigmaaldrich.com Chemists have primarily employed two reliable pathways to synthesize this precursor.

A prominent and efficient method for preparing the bisphenol intermediate involves the hydrolysis of Bisacodyl. google.com This approach is favored because it circumvents the formation of hard-to-separate isomeric impurities that can arise from other synthetic routes. acs.org The process typically involves the hydrolysis of Bisacodyl under alkaline conditions, using reagents like sodium hydroxide (B78521) or potassium hydroxide in a solvent such as water or a mixture of ethanol (B145695) and water. acs.orgacs.orggoogle.com The reaction is generally heated to between 50 and 80 °C. google.com Following the hydrolysis, the reaction mixture is cooled and acidified to precipitate the highly pure 4,4'-(pyridin-2-ylmethylene)bisphenol intermediate. google.comacs.org This method is noted for its simple, single-reaction mechanism and environmentally friendly use of water as a solvent. acs.org

Table 1: Reaction Conditions for Bisacodyl Hydrolysis

| Alkaline Reagent | Solvent | Temperature (°C) | Reaction Time | Reference |

| Sodium Hydroxide | Water | 70 | 30 minutes | acs.org |

| Potassium Hydroxide | Water | 50 | 40 minutes | acs.org |

| Sodium Hydroxide | Ethanol/Water | 20-50 | 1-2 hours | acs.orggoogle.com |

An alternative and widely documented route is the direct condensation of 2-pyridylaldehyde with phenol (B47542). clearsynth.comgoogle.com This reaction is typically carried out under acidic conditions to yield the 4,4'-(pyridin-2-ylmethylene)bisphenol intermediate. patsnap.com A common procedure involves mixing phenol, 2-pyridylaldehyde, hydrochloric acid, and glacial acetic acid, and heating the mixture. patsnap.com While effective, this method is known to produce isomeric by-products, such as 2,4'-(pyridin-2-ylmethylene)-bisphenol, which are challenging to separate from the desired 4,4' product, potentially impacting the purity of the final compound. acs.orgnih.gov

Table 2: Examples of Phenol and 2-Pyridylaldehyde Condensation

| Molar Ratio (Phenol:Aldehyde) | Acid System | Temperature (°C) | Yield (%) | Isomer Impurity (%) | Reference |

| 2.1 : 1 | Hydrochloric Acid / Acetic Acid | 40-50 | 65.3 | 0.21 | patsnap.com |

| 2.2 : 1 | Hydrochloric Acid / Acetic Acid | 40-50 | 63.2 | 0.17 | patsnap.com |

| 2.24 : 1 | Hydrochloric Acid / Acetic Acid | 40-50 | 64.5 | 0.19 | patsnap.com |

Deuteration Strategies

Introducing thirteen deuterium (B1214612) atoms into the picosulfate structure requires specialized isotopic enrichment techniques. The synonym for this compound, disodium4-(D4)pyridin-2-yl4-(sulfonatooxy)(D4)phenylmethylphenyl sulfate (B86663), indicates that deuterium atoms are located on both phenyl rings, the pyridine (B92270) ring, and the central methine carbon. clearsynth.com This can be achieved either by building the molecule from already deuterated precursors or by exchanging hydrogen for deuterium on the fully formed precursor.

Catalytic methods offer a powerful way to achieve high levels of deuteration. For the aromatic rings (phenol and pyridine moieties), heterogeneous platinum-catalyzed hydrogen-deuterium exchange is an effective strategy. oup.com This can be performed using a catalyst like platinum on carbon in the presence of a deuterium source such as deuterium oxide (D₂O). oup.com Other noble metal catalysts based on rhodium, ruthenium, and iridium have also been shown to effectively catalyze H/D exchange at aromatic C-H bonds. acs.orgacs.orgnih.gov For instance, a rhodium-based catalyst can be used to deuterate the pyridine ring. nih.gov The specific choice of catalyst and reaction conditions can influence the position and efficiency of deuterium incorporation. acs.org

Acid-catalyzed hydrogen-deuterium (H/D) exchange is a classic and effective method for deuterating aromatic rings. nih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism where a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), serves as the deuterium source. nih.gov The precursor, 4,4'-(pyridin-2-ylmethylene)bisphenol, can be subjected to these conditions to exchange the hydrogen atoms on the electron-rich phenol rings. Similarly, base-catalyzed H/D exchange can be employed, particularly for deuterating the pyridine ring. researchgate.net These exchange reactions, often driven by using a large excess of the deuterated solvent or reagent, can be repeated to achieve the desired high level of isotopic enrichment found in this compound.

Purification and Isolation Techniques for High Purity

After synthesis and sulfation of the deuterated bisphenol intermediate, achieving the high purity required for an analytical standard is paramount. The final product is subjected to rigorous purification techniques to remove any remaining starting materials, non-deuterated or partially deuterated species, and reaction by-products.

Common methods include:

Recrystallization: This is a fundamental technique for purifying solid compounds. For sodium picosulfate, mixed solvent systems are particularly effective. Combinations such as methanol/ethyl acetate (B1210297) or ethanol/ethyl acetate have been successfully used to obtain a high-purity crystalline product. patsnap.com

Extraction: Liquid-liquid extraction is used to separate the desired product from impurities based on their differential solubilities in immiscible solvents. For instance, after the sulfation reaction, the product is often neutralized and washed with an organic solvent like dichloromethane (B109758) to remove pyridine and other organic impurities. acs.org

Decoloration: Activated carbon is frequently used to remove colored impurities from the solution before crystallization, resulting in a pure white solid. acs.org

Washing and Drying: The isolated solid is typically washed with solvents like dehydrated alcohol to remove residual inorganic salts and then dried under vacuum at a controlled temperature to yield the final high-purity this compound. researchgate.net

One patented method describes a detailed purification process involving adding the reactant to frozen water, neutralizing with sodium hydroxide, washing with dichloromethane to remove pyridine, decolorizing with activated carbon, filtering, and concentrating the solution under reduced pressure. acs.org Another approach involves adding ferrous ammonium (B1175870) sulfate during the purification process. oup.com These multi-step procedures ensure that the final product meets the stringent quality standards for its use in regulated analytical testing. acs.org

Characterization of Isotopic Enrichment and Distribution

The characterization of isotopically labeled compounds like this compound is critical to confirm the success of the deuteration process and to ensure its suitability for use as an internal standard in quantitative analyses. rsc.orgclearsynth.com This process involves verifying the structural integrity of the molecule and, most importantly, determining the isotopic purity and the distribution of different isotopologues. rsc.orgnih.gov

The synthesis of a deuterated compound rarely results in a product that is 100% the desired isotopologue. Instead, a distribution of species with varying numbers of deuterium atoms exists. For a compound targeted as "d13," it is expected that the final product will contain a mixture of the primary Picosulfate-d13 species, alongside lesser amounts of Picosulfate-d12, Picosulfate-d11, and potentially other isotopologues.

The assessment of this distribution is crucial for the accurate use of the compound in quantitative mass spectrometry. nih.gov The relative abundance of each isotopologue (e.g., d11, d12, d13) is determined by analyzing the isotopic cluster of the molecular ion in a mass spectrum. High-resolution mass spectrometry (HRMS) is particularly effective for this purpose, as it can resolve the signals from these closely related isotopic species. nih.gov

The analysis provides a percentage for the isotopic enrichment, which quantifies the proportion of the labeled compound relative to its unlabeled counterpart. For this compound, the data would typically be presented in a table detailing the percentage of each isotopologue.

Table 1: Illustrative Isotopic Distribution for a Batch of this compound

| Isotopologue | Number of Deuterium Atoms | Representative Abundance (%) |

| Picosulfate-d11 | 11 | 1.5 |

| Picosulfate-d12 | 12 | 5.0 |

| Picosulfate-d13 | 13 | 93.5 |

Note: The values in this table are illustrative and represent a typical distribution for a highly enriched sample. Actual batch-to-batch values will vary.

Verifying the isotopic purity and structural integrity of this compound requires a combination of sophisticated analytical techniques. rsc.org The primary methods employed are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with a chromatographic separation technique like liquid chromatography (LC). rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.gov ESI-HRMS allows for the accurate mass measurement of the parent ion and its isotopologues. nih.gov By analyzing the full scan mass spectrum, one can extract the ion signals corresponding to the d11, d12, and d13 species, integrate their respective peak areas, and calculate the percentage of isotopic enrichment. rsc.org This method is highly sensitive, requires very little sample, and is rapid, making it cost-effective for purity analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.org

¹H NMR (Proton NMR): In a highly deuterated compound like Picosulfate-d13, the ¹H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the positions where deuterium atoms have replaced protons. spectralservice.de The presence of any residual proton signals can be used to quantify the amount of non-deuterated or partially deuterated species. spectralservice.denih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing confirmation that the deuterium is present in the expected chemical environments. spectralservice.de

Quantitative NMR (qNMR) can be used as an absolute method to determine purity by comparing the signal intensity of the analyte to that of a certified internal standard. nih.gov

Table 2: Key Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Information Provided |

| LC-HRMS | Isotopic Distribution & Purity | Accurate mass measurement, separation of isotopologues (d11, d12, d13), calculation of isotopic enrichment percentage. rsc.orgnih.gov |

| ¹H NMR | Structural Integrity & Purity | Confirmation of deuteration sites by observing the disappearance of proton signals; quantification of residual non-deuterated species. chemicalbook.comresearchgate.net |

| ²H NMR | Deuterium Confirmation | Direct detection of deuterium atoms and confirmation of their presence in the molecular structure. spectralservice.de |

Together, these techniques provide a comprehensive characterization of this compound, ensuring its identity, structural integrity, and isotopic purity for its intended application as an internal standard. rsc.orgclearsynth.com

Advanced Analytical Applications in Research

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls. It is used to correct for the variability in the analytical procedure. Stable isotope-labeled (SIL) internal standards, such as Picosulfate-d13 Sodium, are considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) based assays. nih.govchromatographyonline.com They are chemically identical to the analyte of interest, in this case, Sodium Picosulfate, but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (¹³C). This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarities ensure they behave almost identically during sample preparation and analysis. fda.gov

The use of this compound as an internal standard is crucial for compensating for potential analyte loss during sample extraction, inconsistencies in injection volume, and variations in instrument response. cerilliant.com By normalizing the analyte's response to that of the internal standard, a more accurate and reproducible quantification can be achieved.

Principles of Isotope Dilution Mass Spectrometry

This compound is utilized in a technique known as Isotope Dilution Mass Spectrometry (IDMS). youtube.com IDMS is a powerful method for the highly accurate determination of the quantity of a substance. wikipedia.orgbritannica.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched compound (the "spike" or internal standard), like this compound, to a sample containing the analyte of unknown concentration (Sodium Picosulfate). up.ac.zaosti.gov

After the internal standard is thoroughly mixed and equilibrated with the sample, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. youtube.com Since the amount of the added internal standard is known, the initial concentration of the analyte in the sample can be precisely calculated from this measured ratio. osti.gov This method relies on the measurement of isotope ratios rather than absolute signal intensities, which significantly enhances accuracy and minimizes errors that could arise from sample loss or fluctuations in the instrument's signal. youtube.com

Normalization of Matrix Effects and Analytical Variability

One of the significant challenges in bioanalysis, especially with LC-MS/MS, is the "matrix effect." nih.gov This phenomenon occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. chromatographyonline.comwaters.com Matrix effects can be a major source of imprecision and inaccuracy in quantitative results.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for these matrix effects. chromatographyonline.com Because this compound is chemically and physically almost identical to the unlabeled Sodium Picosulfate, it experiences the same matrix effects. chromatographyonline.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement affecting the analyte will be mirrored in the internal standard, and thus, the ratio will remain constant, leading to a reliable and accurate quantification. nih.gov This normalization also corrects for other sources of analytical variability, such as fluctuations in extraction recovery and instrument performance. cerilliant.com

Specific Applications in LC-MS/MS Methodologies

This compound is specifically employed in the development and validation of sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Sodium Picosulfate and its metabolites in biological fluids. researchgate.netnih.gov These methods are crucial in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the drug.

For instance, a sensitive LC-MS/MS method was developed to simultaneously determine picosulfate (PICO) and its three major metabolites—bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), its monoglucuronide (M1), and its monosulfate (M2)—in human plasma. researchgate.netnih.govsci-hub.st In such studies, deuterium-labeled compounds of the analytes serve as the internal standards to ensure the accuracy of the pharmacokinetic profiles generated. researchgate.netnih.gov

The development of an LC-MS/MS method involving this compound requires careful optimization of several parameters to achieve the desired sensitivity, specificity, and accuracy.

Chromatographic Separation : A suitable liquid chromatography method is developed to separate Sodium Picosulfate and its metabolites from endogenous matrix components. This typically involves selecting the appropriate column (e.g., a C18 reversed-phase column), mobile phase composition, and gradient elution program. researchgate.netresearchgate.net The goal is to achieve sharp, symmetrical peaks with adequate retention times and to minimize interferences. researchgate.net

Mass Spectrometry Detection : The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net This involves optimizing the precursor-to-product ion transitions for both the analyte (Sodium Picosulfate) and the internal standard (this compound). The instrument parameters, such as collision energy and declustering potential, are fine-tuned to maximize the signal intensity for each transition. chromatographyonline.com

A published method for the simultaneous determination of picosulfate and its metabolites in human plasma utilized a tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode. researchgate.netnih.gov The MRM transitions monitored are detailed in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Picosulfate (PICO) | 438.1 | 278.1 |

| BHPM | 278.1 | 184.2 |

| M1 | 454.1 | 184.2 |

| M2 | 358.1 | 184.2 and 278.1 |

Table 1: MRM transitions for Picosulfate and its major metabolites. Data sourced from Yang et al., 2013. researchgate.netnih.gov

The selection of an appropriate internal standard is a critical step in the development of a reliable quantitative bioanalytical method. mdpi.com this compound is considered an ideal internal standard for the analysis of Sodium Picosulfate because it meets several key criteria:

Chemical and Physical Similarity : As a stable isotope-labeled analog, it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during all stages of the analytical process, including extraction, chromatography, and ionization. chromatographyonline.com

Co-elution : Ideally, the internal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects at the same time. Deuterated standards generally co-elute or elute very closely with their non-labeled counterparts. chromatographyonline.com

Purity : The internal standard should be of high isotopic and chemical purity to avoid any interference with the analyte signal. cerilliant.com

A crucial selection criterion for a stable isotope-labeled internal standard is that it should exhibit an ionization response and fragmentation pattern similar to the analyte. cerilliant.com When a molecule is analyzed by tandem mass spectrometry, it first forms a precursor ion (or parent ion), which is then fragmented into smaller product ions (or daughter ions). chemguide.co.uk The pattern of these product ions is characteristic of the molecule's structure. libretexts.orglibretexts.org

Because the incorporation of deuterium atoms in this compound results in only a minor increase in mass and does not significantly alter the chemical bonding or structure, its behavior in the mass spectrometer is expected to be very similar to that of unlabeled Sodium Picosulfate. This means it will ionize with similar efficiency and, upon fragmentation, will lose the same neutral fragments, resulting in product ions that are shifted in mass by the number of deuterium atoms in that fragment. This parallel fragmentation behavior is essential for the internal standard to accurately track and correct for any variations in the analyte's signal. mdpi.com

For example, the degradation of Sodium Picosulfate under acidic conditions yields its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). pharmanest.net The fragmentation of Picosulfate in the mass spectrometer also follows predictable pathways. The similarity in fragmentation between the analyte and its deuterated internal standard ensures the reliability of the quantitative method.

Selection Criteria for this compound as an Internal Standard

Mass Differentiation from Native Analytes

In quantitative bioanalysis using mass spectrometry, the ability to differentiate the analytical target (analyte) from its internal standard is fundamental. This compound is an isotopically labeled version of Sodium Picosulfate, designed specifically for this purpose. The key to its function lies in the mass difference created by replacing thirteen hydrogen atoms with their heavier isotope, deuterium.

The native, unlabeled Sodium Picosulfate has a molecular formula of C₁₈H₁₃NNa₂O₈S₂ and a molecular weight of approximately 481.4 g/mol . nih.gov In contrast, this compound has a molecular formula of C₁₈D₁₃NNa₂O₈S₂ and a molecular weight of approximately 494.49 g/mol . pharmaffiliates.com This significant mass difference of 13 daltons allows a mass spectrometer to easily distinguish between the two compounds. In tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, in a validated method for the analysis of sodium picosulfate (PICO) and its metabolites, the transition of m/z 438.1 → m/z 278.1 was used for the native compound, while a distinct, higher mass transition would be monitored for this compound, ensuring no signal overlap. researchgate.netnih.govsci-hub.st

Table 1: Mass Properties of Sodium Picosulfate and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference (Da) |

| Sodium Picosulfate | C₁₈H₁₃NNa₂O₈S₂ | 481.4 | - |

| This compound | C₁₈D₁₃NNa₂O₈S₂ | 494.49 | 13.09 |

Chromatographic Co-elution or Resolution Considerations

An ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis should exhibit chromatographic behavior that is nearly identical to that of the analyte it is intended to quantify. The substitution of hydrogen with deuterium in this compound results in a negligible change to its physicochemical properties, such as polarity and acidity.

Consequently, when analyzed using a reversed-phase HPLC method, this compound co-elutes with the native Sodium Picosulfate, meaning they exit the chromatography column and enter the mass spectrometer at virtually the same time (retention time). This co-elution is highly advantageous because both the analyte and the internal standard are subjected to the exact same conditions throughout the analytical process. Any variations in sample injection volume, mobile phase composition, or ionization efficiency in the mass spectrometer source will affect both compounds to the same degree. This simultaneous analysis allows the internal standard to accurately compensate for potential analytical variability, leading to more precise and reliable quantification of the native analyte.

Isotopic Purity and Distribution Assessment for Quantitative Accuracy

For a stable isotope-labeled internal standard to be effective, its isotopic purity and distribution must be well-characterized. Isotopic purity refers to the percentage of the compound that is correctly labeled with the desired number of heavy isotopes. In the case of this compound, commercial batches may contain a mixture of different isotopic species.

A typical batch analysis might reveal a distribution of isotopes, for example, containing 18.2% d11, 43.9% d12, and 33.8% d13, with no unlabeled (d0) compound present. pharmaffiliates.com It is crucial to assess this distribution for several reasons:

Quantitative Accuracy: The concentration of the internal standard solution must be calculated based on the weighted average of the different isotopologues to ensure accuracy.

Signal Integrity: High isotopic enrichment ensures that the mass channel for the internal standard is distinct and free from interference.

Avoiding Cross-Talk: The absence of the unlabeled (d0) form in the internal standard material is critical to prevent artificial inflation of the native analyte's signal. pharmaffiliates.com

High-resolution mass spectrometry is employed to resolve and quantify the different isotopic species within the standard material, ensuring that the internal standard will perform reliably in quantitative assays. researchgate.net

Table 2: Example Isotopic Distribution in a Batch of this compound

| Isotopologue | Percentage (%) |

| d11 | 18.2 |

| d12 | 43.9 |

| d13 | 33.8 |

| d0 | 0.0 |

Data sourced from a typical batch analysis. pharmaffiliates.com

Calibration Standard Curve Development Utilizing Internal Standards

In quantitative bioanalysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. This compound serves as an internal standard in the development of such curves for the quantification of Sodium Picosulfate.

The process involves preparing a series of calibration standards with known concentrations of native Sodium Picosulfate. A fixed, known amount of the internal standard, this compound, is added to each standard, as well as to the unknown samples and quality control samples. fda.gov After sample preparation and LC-MS/MS analysis, the instrument measures the peak area response for both the analyte and the internal standard.

A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte for each calibration standard. This ratio-based approach corrects for variations in sample handling and instrument response. The resulting curve, which is typically linear over a specific concentration range, is then used to calculate the concentration of Sodium Picosulfate in unknown samples based on their measured peak area ratios.

Bioanalytical Method Validation Parameters

Bioanalytical method validation is the process used to establish, through specific laboratory investigations, that the performance characteristics of a method are suitable and reliable for the intended analytical application. au.dk It is a regulatory requirement for any study where drug concentrations in biological matrices are measured to support regulatory submissions. ich.org The validation process demonstrates that a quantitative method for measuring an analyte, such as Sodium Picosulfate, in a biological matrix like plasma or serum, is reproducible and dependable. au.dkcore.ac.uk Key parameters evaluated during validation include selectivity, specificity, accuracy, precision, the calibration curve, limits of quantification, and stability. au.dkcore.ac.uk

Selectivity and Specificity Assessment

Selectivity and specificity are critical parameters in bioanalytical method validation that ensure the method can reliably measure the intended analyte without interference.

Specificity refers to the ability of the analytical method to measure only the analyte.

Selectivity is the ability to differentiate and quantify the analyte in the presence of other, potentially interfering components in the sample. These can include endogenous matrix components, metabolites, or other co-administered drugs.

In the context of quantifying Sodium Picosulfate, the use of a highly selective analytical technique like LC-MS/MS is common. This technique achieves selectivity by monitoring a specific precursor-to-product ion transition for the analyte. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte but is detected at a different mass, further enhances the confidence in the method's selectivity by demonstrating that chromatographic or matrix effects are controlled.

Accuracy and Precision Determination

Accuracy and precision are fundamental parameters that define the reliability of a bioanalytical method. They are determined by analyzing replicate Quality Control (QC) samples at multiple concentration levels across the analytical range.

Accuracy describes the closeness of the mean test results obtained by the method to the true or nominal concentration of the analyte. It is expressed as a percentage of the nominal value. Regulatory guidelines generally require the mean value to be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. au.dkglobalresearchonline.net

Precision measures the degree of agreement or scatter among a series of individual measurements when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. It is typically expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD). The CV should not exceed 15%, except for the LLOQ, where a CV of up to 20% is acceptable. globalresearchonline.net

Validation studies for methods quantifying Sodium Picosulfate and its metabolites have demonstrated acceptable accuracy and precision over specified concentration ranges. nih.govsci-hub.st

Table 3: Example of Accuracy and Precision Data for a Bioanalytical Method

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 0.150 | 0.162 | 108.0 | 9.5 |

| Low (LQC) | 0.450 | 0.435 | 96.7 | 7.2 |

| Medium (MQC) | 16.0 | 15.5 | 96.9 | 5.8 |

| High (HQC) | 32.0 | 33.1 | 103.4 | 4.1 |

This table presents hypothetical data based on typical acceptance criteria and concentration ranges found in published methods for Sodium Picosulfate. nih.govsci-hub.stglobalresearchonline.net

Linearity and Quantitative Range Evaluation

In the development of robust bioanalytical methods, establishing linearity and defining the quantitative range are critical steps for ensuring the accuracy of measurements. This compound is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the precise quantification of sodium picosulfate and its metabolites. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The quantitative range is the interval of concentration levels within which the method has been demonstrated to perform with suitable precision and accuracy.

Validation studies for methods utilizing this compound have consistently demonstrated excellent linearity over specific concentration ranges for sodium picosulfate and its key metabolites. For instance, in the analysis of human plasma, calibration curves for picosulfate and its primary active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), have shown linearity from 0.100 to 20.00 ng/mL. fda.gov Similarly, in urine analysis, the linear range extends from 1.50 to 200.0 ng/mL. fda.gov These methods typically yield a coefficient of determination (R²) greater than 0.99, indicating a strong linear relationship. fda.gov

A highly sensitive LC-MS/MS method was developed for the simultaneous determination of picosulfate (PICO) and its three major metabolites—BHPM, the monoglucuronide of BHPM (M1), and the monosulfate of BHPM (M2)—in human plasma. researchgate.net This method also used deuterium-labeled internal standards and demonstrated broad linear ranges with acceptable accuracy and precision for each analyte. researchgate.net Such validated methods are essential for pharmacokinetic studies, where analyte concentrations can vary significantly over time. High-performance liquid chromatography (HPLC) methods have also been validated for linearity, with ranges such as 10-100 μg/mL being established. scispace.commjcce.org.mkresearchgate.netsemanticscholar.orgwjpps.commjcce.org.mkcsfarmacie.cz

Table 1: Linearity and Quantitative Ranges in Picosulfate Analysis This is an interactive table. You can sort and filter the data by clicking on the headers.

| Analyte | Matrix | Analytical Method | Linear Range | Correlation Coefficient (r/R²) | Reference |

|---|---|---|---|---|---|

| Picosulfate | Human Plasma | LC-MS/MS | 0.100 - 20.00 ng/mL | > 0.995 | fda.gov |

| BHPM | Human Plasma | LC-MS/MS | 0.100 - 20.00 ng/mL | > 0.995 | fda.gov |

| Picosulfate | Human Urine | LC-MS/MS | 1.50 - 200.0 ng/mL | > 0.997 | fda.gov |

| BHPM (Total) | Human Urine | LC-MS/MS | 1.50 - 200.0 ng/mL | > 0.997 | fda.gov |

| Picosulfate (PICO) | Human Plasma | LC-MS/MS | 0.150 - 40.0 ng/mL | Not Specified | researchgate.net |

| BHPM | Human Plasma | LC-MS/MS | 0.600 - 160 ng/mL | Not Specified | researchgate.net |

| M1 (BHPM Glucuronide) | Human Plasma | LC-MS/MS | 0.045 - 12.0 ng/mL | Not Specified | researchgate.net |

| M2 (BHPM Sulfate) | Human Plasma | LC-MS/MS | 0.150 - 40.0 ng/mL | Not Specified | researchgate.net |

| Sodium Picosulfate | Bulk Drug / Formulations | HPLC | 10 - 100 µg/mL | > 0.993 | scispace.com |

Stability of Stock Solutions and Processed Samples

The stability of analytes and their corresponding internal standards in stock solutions and processed biological samples is a cornerstone of reliable bioanalytical data. This compound, as an internal standard, must exhibit stability comparable to the unlabeled analyte under various storage and handling conditions. Extensive stability evaluations are performed during method validation to ensure that the concentration of the analyte does not change from the time of collection to the time of analysis.

Studies have demonstrated the stability of picosulfate and this compound under different conditions. Stock solutions of both picosulfate and its deuterated internal standard, Picosulfate-d13, have been found to be stable for at least 61 days when stored at approximately 5°C. fda.gov In biological matrices, the stability of picosulfate and BHPM has been established in human plasma for at least 125 days at -70°C. fda.gov Likewise, their stability in human urine has been confirmed in samples stored at approximately -70°C for the duration of the analytical period. fda.gov

Forced degradation studies are also conducted to understand the chemical stability of a drug substance under stress conditions, such as exposure to heat, light, oxidation, and varying pH levels. scirp.orgscirp.orgresearchgate.net These studies have shown that sodium picosulfate is relatively stable under thermal and oxidative stress. scispace.com Such data are crucial for defining appropriate storage and handling procedures for both clinical samples and analytical standards, thereby ensuring the integrity of the analytical results.

Table 2: Stability of Picosulfate and its Labeled Standard This is an interactive table. You can sort and filter the data by clicking on the headers.

| Analyte/Standard | Matrix/Solution | Storage Condition | Duration of Stability | Reference |

|---|---|---|---|---|

| Picosulfate and Picosulfate-d13 | Stock Solution | 5°C ± 3°C | At least 61 days | fda.gov |

| Picosulfate and BHPM | Human Plasma | -70°C | At least 125 days | fda.gov |

Research on Drug Metabolism and Pharmacokinetics Utilizing Deuterated Picosulfate

Investigation of Metabolic Pathways of Picosulfate and its Derivatives

Sodium picosulfate is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. wikipedia.org Its metabolism is a multi-step process primarily occurring in the colon and involving both bacterial enzymes and host conjugation pathways.

The initial and critical step in the activation of sodium picosulfate is its hydrolysis by sulfatase enzymes produced by colonic bacteria. drugbank.com These bacteria cleave the sulfate (B86663) groups from the sodium picosulfate molecule, converting it into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). wikipedia.orgdrugbank.comfda.gov This biotransformation is essential for the laxative effect of the drug, as BHPM is the moiety that directly stimulates the colonic mucosa. drugbank.comfda.govmedex.com.bd

Research has demonstrated that in the absence of gut bacteria, such as in germ-free rats, orally administered sodium picosulfate is not hydrolyzed to BHPM and does not produce a laxative effect. fda.gov Furthermore, treatment with antibiotics that suppress the colonic flora also inhibits the conversion of sodium picosulfate to BHPM, further highlighting the indispensable role of bacterial sulfatases. fda.govmedscape.commedscape.com The enzyme activity responsible for this transformation is highest in the cecum region of the intestine. nih.govresearchgate.netjst.go.jp Interestingly, some studies have suggested the involvement of a novel sulfotransferase, rather than a sulfatase, in this biotransformation, a process activated by phenolic compounds. nih.govresearchgate.netjst.go.jp

Following its formation in the colon, a portion of the active metabolite BHPM can be absorbed into the systemic circulation. fda.gov Once absorbed, BHPM undergoes phase II metabolism, primarily through glucuronidation in the liver. fda.govnih.govwikipedia.org This process involves the attachment of a glucuronic acid moiety to the BHPM molecule, forming BHPM-glucuronide. fda.gov Glucuronidation is a common pathway for the detoxification and elimination of various drugs and xenobiotics, rendering them more water-soluble for excretion. wikipedia.org

The resulting BHPM-glucuronide is then eliminated from the body, mainly in the urine. drugbank.comfda.gov Studies have shown that the majority of BHPM excreted in the urine is in its glucuronide-conjugated form, confirming that glucuronidation is a significant elimination pathway for systemically absorbed BHPM. fda.gov The use of Picosulfate-d13 Sodium and its corresponding deuterated metabolite, BHPM-d13, as internal standards in analytical methods allows for the accurate quantification of both the parent drug and its metabolites in biological matrices. fda.gov

Pharmacokinetic Profiling in Preclinical Research Models

Preclinical studies in animal models, such as rats, are crucial for characterizing the pharmacokinetic profile of new chemical entities and their metabolites. nih.govdrugbank.com These studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of a drug, which helps in predicting its behavior in humans.

Pharmacokinetic studies have revealed that after oral administration, sodium picosulfate itself has very low systemic absorption. fda.govnih.gov The small amount of the parent drug that is absorbed is eventually excreted in the urine. drugbank.com The primary site of action is the colon, where it is metabolized by gut bacteria to its active form, BHPM. fda.govmedex.com.bd

The active metabolite, BHPM, is also subject to limited systemic absorption from the colon. fda.gov What is absorbed is then distributed throughout the body before being metabolized in the liver via glucuronidation and subsequently eliminated through the kidneys in the urine. drugbank.comfda.gov The majority of the administered dose is eliminated in the feces, largely as the unabsorbed parent drug and its metabolites. nih.gov The terminal half-life of sodium picosulfate has been reported to be approximately 7.4 hours in adults. drugbank.comnih.gov

Interactive Data Table: Pharmacokinetic Parameters of Sodium Picosulfate and BHPM

| Parameter | Sodium Picosulfate | BHPM (Active Metabolite) |

| Systemic Absorption | Very low | Low |

| Primary Site of Action | Colon | Colon |

| Metabolism | Hydrolysis by colonic bacteria | Glucuronidation in the liver |

| Primary Route of Elimination | Feces | Urine (as glucuronide) |

| Mean Peak Plasma Concentration (Cmax) - 1st Dose | 2.3 ng/mL | Below limit of quantification in most subjects |

| Mean Peak Plasma Concentration (Cmax) - 2nd Dose (6 hrs later) | 3.2 ng/mL | - |

| Time to Peak Plasma Concentration (Tmax) - 1st Dose | 2 hours | - |

| Time to Peak Plasma Concentration (Tmax) - 2nd Dose | 7 hours | - |

| Terminal Half-life | 7.4 hours | Not determined |

Note: The data presented is a summary from various studies and may vary depending on the specific study design and population.

The systemic exposure to both sodium picosulfate and its active metabolite, BHPM, is very low following oral administration. fda.gov In a pharmacokinetic study in healthy volunteers, the peak plasma concentration (Cmax) of sodium picosulfate was low, and for the majority of subjects, the plasma levels of free BHPM were below the lower limit of quantification. fda.gov This low systemic exposure is consistent with the drug's intended local action in the colon. The small amount of BHPM that does enter the systemic circulation is efficiently conjugated and excreted, minimizing the potential for systemic side effects. fda.gov

Differential Metabolic Stability Induced by Deuteration

The substitution of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. In the context of drug metabolism, this can result in a slower rate of metabolic reactions that involve the cleavage of a C-H bond. nih.gov

For this compound, the deuteration is on the pyridine (B92270) ring. While the primary metabolic activation step (sulfate hydrolysis) does not involve cleavage of these C-D bonds, subsequent metabolic transformations of the BHPM metabolite could potentially be affected. This altered metabolic rate can lead to a longer half-life and increased exposure of the deuterated compound compared to its non-deuterated counterpart. nih.gov This property is particularly useful in pharmacokinetic studies, as it allows for a more sustained plasma concentration, which can facilitate the characterization of metabolic pathways and the identification of minor metabolites that might otherwise be present at concentrations too low to detect. The use of deuterated analogs can therefore provide a more detailed and comprehensive understanding of the drug's metabolic fate. nih.gov

Kinetic Isotope Effects on Enzyme-Mediated Transformations

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govyoutube.com This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step in a reaction. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond, meaning it requires more energy to break. nih.govyoutube.com Consequently, reactions involving C-D bond cleavage proceed more slowly than those involving C-H bond cleavage. nih.gov

In the context of this compound, this principle is directly applicable to its primary metabolic activation. Sodium picosulfate is a prodrug that is metabolized by sulfatase enzymes produced by gut bacteria into its active, laxative form, 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (BHPM). drugbank.comwikipedia.org This transformation involves the hydrolysis of the sulfate groups. While the primary metabolism is hydrolysis, subsequent oxidation of the BHPM metabolite by cytochrome P450 (CYP) enzymes in the liver is a potential pathway for its elimination. nih.gov

Potential for Altered Metabolic Shunting

A direct consequence of the kinetic isotope effect is the potential for "metabolic shunting." When a primary metabolic pathway is slowed down due to deuteration, the drug molecule may be metabolized through alternative, secondary pathways that were previously minor. juniperpublishers.comresearchgate.net This rerouting can lead to a different profile of metabolites.

The strategic placement of deuterium can be used to influence a drug's metabolic profile favorably. juniperpublishers.com For instance, if a particular metabolic pathway leads to the formation of a toxic or undesirable metabolite, deuterating the site of that metabolic attack can slow down its formation. juniperpublishers.comresearchgate.net This shunts the metabolism towards other, potentially safer, pathways. juniperpublishers.com

For this compound, slowing its primary activation or subsequent degradation could theoretically alter its metabolic fate. This allows researchers to study alternative metabolic routes that might not be readily observable with the non-deuterated parent drug. Understanding these alternative pathways is crucial for a complete characterization of the drug's disposition and for identifying any potential for the formation of novel metabolites. juniperpublishers.comnih.gov

Application in Impurity Profiling and Degradation Studies of Sodium Picosulfate

This compound serves as an invaluable tool in analytical chemistry, particularly as an internal standard for impurity profiling and degradation studies of sodium picosulfate. Forced degradation studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to understand a drug's chemical stability under various stress conditions. scirp.orgmedcraveonline.com In these studies, a stable, isotopically labeled internal standard like this compound is essential for accurate quantification of the parent drug and any degradation products that form.

Understanding Alkaline Hydrolysis Products

Sodium picosulfate can degrade under alkaline conditions through hydrolysis. semanticscholar.org A study investigating its degradation in sodium hydroxide (B78521) solutions at various concentrations and temperatures identified a primary degradation product. semanticscholar.org Using High-Performance Liquid Chromatography (HPLC), the researchers were able to separate sodium picosulfate from its main alkaline degradant. semanticscholar.org

The identified degradation product from alkaline hydrolysis is sodium-4-((2-pyridinyl)(4-hydroxiphenyl)methyl) phenylsulfat), also known as Impurity A. semanticscholar.orgpharmaffiliates.com In such kinetic studies, this compound would be added to the reaction samples at a known concentration. Since it behaves almost identically to the non-labeled compound chromatographically but can be distinguished by a mass spectrometer, it allows for precise correction of any variability in sample preparation or instrument response, ensuring accurate measurement of the degradation rate and the quantity of impurities formed.

| Condition | Details | Identified Degradation Product |

|---|---|---|

| Medium | Sodium Hydroxide (NaOH) solutions (0.1, 0.5, 1.0 M) | Sodium-4-((2-pyridinyl)(4-hydroxiphenyl)methyl) phenylsulfat) (Impurity A) semanticscholar.orgpharmaffiliates.com |

| Temperature | 25 ºC, 40 ºC, 60 ºC |

Forced Degradation Studies under Controlled Conditions

Forced degradation studies expose a drug substance to stress conditions such as heat, light, acid, base, and oxidation to identify potential degradation products and establish degradation pathways. scirp.orgmedcraveonline.comscirp.org A detailed study on sodium picosulfate subjected it to ICH-recommended stress conditions to develop a stability-indicating HPLC method capable of separating the active ingredient from 15 potential process-related impurities and degradants. scirp.orgresearchgate.net

The study found that sodium picosulfate was relatively stable under thermal, photolytic, acidic, and basic conditions, with no significant degradation observed. scirp.org However, it was found to be susceptible to degradation under oxidative conditions. scirp.orgresearchgate.net

The use of this compound as an internal standard in these analyses is critical. It ensures the accuracy of the quantification of any minor degradants that form, helping to build a comprehensive stability profile for the drug substance. scirp.orgresearchgate.net This information is vital for determining appropriate storage conditions and shelf-life for the final pharmaceutical product. medcraveonline.com

| Stress Condition | Details | Observation |

|---|---|---|

| Acid Hydrolysis | 1.0 N HCl at room temperature for 1 hour | No significant degradation |

| Base Hydrolysis | 5.0 N NaOH at 60°C for 24 hours | No significant degradation |

| Oxidative | 10% H₂O₂ at 60°C for 120 minutes | Degradation observed; formation of Sodium Picosulfate Benzyl alcohol Impurity and N-oxide degradants scirp.orgresearchgate.net |

| Thermal | 80°C for 24 hours | No significant degradation |

| Photolytic | UV and visible light | No significant degradation |

Future Directions and Advanced Research Considerations

Integration with Multi-Omics Approaches

The era of systems biology has ushered in multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of biological systems. Within this framework, metabolomics—the large-scale study of small molecules or metabolites—is particularly relevant to the application of Picosulfate-d13 Sodium.

Future research will likely see the integration of this compound into metabolomics workflows to precisely quantify the metabolic fate of its non-labeled counterpart, Sodium Picosulfate. As a stable isotope-labeled internal standard, this compound is crucial for achieving accurate and reliable quantification of the parent drug in complex biological samples, a foundational requirement for high-quality metabolomics data nih.govmdpi.comnih.govmdpi.com. By correcting for variations in sample preparation and instrument response, it enables the precise tracking of metabolic pathways affected by the administration of Sodium Picosulfate. This allows researchers to move beyond simple pharmacokinetic analysis and explore the broader metabolic impact on a system-wide level.

Development of Novel Isotope-Labeled Standards

The development of this compound serves as a cornerstone for the synthesis of other novel isotope-labeled standards related to its metabolic pathway. Sodium Picosulfate is a pro-drug that is metabolized by colonic bacteria into the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) fda.gov. To fully understand the compound's disposition, it is essential to quantify both the parent drug and its active metabolites accurately.

Future efforts in this area will focus on the synthesis and validation of deuterated standards for key metabolites like BHPM. An isotopically labeled version of BHPM, such as BHPM-d13, is a critical reagent for pharmacokinetic and metabolism studies fda.gov. The development of a suite of such standards would allow for more comprehensive absorption, distribution, metabolism, and excretion (ADME) studies. These novel standards are instrumental in drug development, enabling robust bioanalytical methods that can distinguish between different metabolic products and ensure data integrity for regulatory submissions clearsynth.comkcasbio.com.

Expanding Research in Specific Biological Matrices

The primary application of this compound is as an internal standard for the quantitative analysis of Sodium Picosulfate and its metabolites in various biological matrices. Its use has been documented in bioanalytical methods for plasma and urine, employing techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) fda.gov.

Future research will focus on expanding the application of this compound to other, more challenging biological matrices. This could include fecal samples, to better understand the role of gut microbiota in the conversion of the pro-drug to its active form, and tissue samples, to investigate distribution and potential accumulation. The use of a stable isotope-labeled internal standard is paramount in these complex matrices to mitigate significant matrix effects that can cause ion suppression or enhancement, thereby ensuring the accuracy of quantitative results kcasbio.com. The established stability and utility of this compound in plasma and urine provide a strong foundation for its application in these new research frontiers fda.gov.

Below is a summary of the bioanalytical method parameters for the determination of Sodium Picosulfate and its metabolite BHPM using this compound as an internal standard in plasma, as detailed in regulatory submissions fda.gov.

| Parameter | Details for Picosulfate Analysis | Details for BHPM Analysis |

| Analytical Method | LC-MS/MS | LC-MS/MS |

| Internal Standard | Picosulfate-d13 | BHPM-d13 |

| Biological Matrix | Human Plasma | Human Plasma |

| Calibration Range | 0.100 to 20.00 ng/mL | 0.100 to 20.00 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.100 ng/mL |

| Accuracy (% Deviation) | -4.4% to 3.6% | -6.2% to 5.7% |

| Precision (% CV) | 2.8% to 9.3% | 1.4% to 7.7% |

| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting |

Computational Modeling and Isotopic Effects

Computational modeling offers a powerful tool for understanding the physicochemical properties and behavior of molecules, including isotopic effects. The primary isotopic effect relevant to this compound in its role as an internal standard is its mass difference from the unlabeled analyte. This mass difference is the basis for its distinction in mass spectrometry.

Beyond this analytical application, computational methods can be used to explore the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, particularly those involving C-H bond cleavage nih.govnih.gov. While Sodium Picosulfate is activated by bacterial hydrolysis rather than cytochrome P450-mediated oxidation, understanding potential KIEs could be relevant for investigating any minor metabolic pathways or the stability of the molecule itself fda.gov.

Future computational studies could model the vibrational frequencies of C-D versus C-H bonds in this compound to theoretically predict any potential for altered metabolic rates. Quantum mechanics/molecular mechanics (QM/MM) calculations can simulate enzyme-substrate interactions and predict how deuteration might influence binding affinity or the energy barrier of a metabolic reaction acs.org. Such studies would provide a deeper, theoretical understanding of the molecule's behavior and complement experimental pharmacokinetic data.

常见问题

Basic Research Questions

Q. How to formulate a PICOT research question for studying the pharmacokinetics of Picosulfate-d13 Sodium in specific populations?

- Methodological Answer : Use the PICOT framework to structure the question:

- P (Population): Define the demographic (e.g., elderly, pediatric) or clinical cohort (e.g., patients with renal impairment).

- I (Intervention): Specify this compound administration (dose, frequency).

- C (Comparison): Identify a control (e.g., placebo, non-deuterated sodium picosulfate).

- O (Outcome): Measure bioavailability, metabolite profiles, or therapeutic efficacy.

- T (Time): Define the study duration (e.g., 24-hour pharmacokinetic profiling).

Example: "In elderly patients with chronic constipation (P), how does a single 10 mg dose of this compound (I) compared to standard sodium picosulfate (C) affect serum metabolite concentrations (O) over 48 hours (T)?" .

Q. What literature review strategies ensure comprehensive coverage of this compound’s molecular interactions?

- Methodological Answer :

- Use aggregated search techniques to integrate data from pharmacology databases (e.g., PubMed, SciFinder), regulatory documents, and deuterated compound studies.

- Apply Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial synthesis") to filter non-relevant results.

- Prioritize studies detailing isotopic labeling effects on metabolic pathways .

Q. Which analytical techniques validate the stability of this compound under varying physiological conditions?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify deuterated vs. non-deuterated metabolites to assess isotopic stability.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8).

- Accelerated Stability Testing : Expose the compound to high humidity (75% RH) and elevated temperatures (40°C) to model long-term storage .

Q. How to design a baseline experimental protocol for assessing this compound’s deuterium isotope effects?

- Methodological Answer :

- Control Groups : Compare deuterated and non-deuterated forms in in vitro enzyme assays (e.g., CYP450 metabolism).

- Data Collection : Use kinetic modeling to calculate isotopic effects (e.g., ) on reaction rates.

- Ethical Considerations : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with institutional review board standards .

Advanced Research Questions

Q. How to resolve contradictions in studies reporting variable metabolic half-lives of this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference pharmacokinetic data from human trials, animal models, and in silico simulations.

- Bias Assessment : Evaluate confounding variables (e.g., diet, co-administered drugs) using multivariate regression.

- Meta-Analysis : Pool data from studies with harmonized protocols (e.g., fixed dosing intervals) to reduce heterogeneity .

Q. What longitudinal study designs capture this compound’s cumulative effects in chronic use?

- Methodological Answer :

- Cohort Design : Recruit participants for repeated measures over 6–12 months, tracking metabolite accumulation via LC-MS.

- Event-Based Sampling : Collect data at critical intervals (e.g., pre/post-dose, symptom recurrence) to minimize recall bias.

- Data Export : Use platforms like REDCap to standardize and share datasets for collaborative analysis .

Q. How to address hypothesis-testing complexities in cross-disciplinary studies of this compound?

- Methodological Answer :

- Interdisciplinary Frameworks : Combine pharmacokinetic modeling (pharmacology) with deuterium tracing (analytical chemistry).

- Bayesian Statistics : Quantify uncertainty in isotope effect measurements using probabilistic models.

- Peer Review : Pre-submit protocols to platforms like bioRxiv for methodological validation .

Q. What strategies mitigate bias when comparing this compound’s efficacy against non-deuterated analogs?

- Methodological Answer :

- Blinded Crossover Trials : Ensure participants and researchers are unaware of the administered form during phases.

- Placebo Calibration : Use inert controls to isolate isotopic effects from placebo responses.

- Sensitivity Analysis : Test robustness of results against outliers or missing data .

Q. How to generate post-research questions after identifying unexpected deuterium retention in this compound studies?

- Methodological Answer :

- Root-Cause Analysis : Investigate retention mechanisms (e.g., protein binding, lipid partitioning) via isotopic tracing.

- Hypothesis Generation : Use PICOT to frame follow-up questions (e.g., "Does deuterium retention alter renal clearance pathways?").

- Iterative Design : Incorporate findings into revised experimental protocols for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。